4-Iododibenzofuran

Suzuki-Miyaura Coupling Oxidative Addition Reaction Yield

4-Iododibenzofuran is the critical building block for success. Its iodine reactivity outperforms bromo/chloro analogs, ensuring high-yield Suzuki, Sonogashira, and Heck couplings under mild, functional-group-tolerant conditions. This enables precision synthesis of high-triplet-energy OLED hosts and rapid medchem SAR library generation. The planar, rigid dibenzofuran core provides essential thermal stability and tunable emission properties.

Molecular Formula C12H7IO
Molecular Weight 294.09 g/mol
CAS No. 65344-26-5
Cat. No. B1662023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iododibenzofuran
CAS65344-26-5
Molecular FormulaC12H7IO
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I
InChIInChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
InChIKeyACEYZYYNAMWIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iododibenzofuran (CAS 65344-26-5): A Core Iodoaryl Building Block for Sequential Cross-Coupling in OLEDs and Medicinal Chemistry


4-Iododibenzofuran (CAS 65344-26-5) is a halogenated heterocyclic building block composed of a planar, rigid dibenzofuran core with a single iodine atom at the 4-position . The presence of the heavy iodine atom confers unique synthetic utility, enabling versatile palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings for the introduction of diverse aryl, alkenyl, and alkynyl functionalities [1]. Its robust tricyclic framework provides thermal stability and a conjugated pi-electron system, making it a key intermediate in the development of organic electronic materials, including OLED host materials and emitters, as well as pharmaceutical lead compounds [2][3].

Why 4-Iododibenzofuran (CAS 65344-26-5) Cannot Be Replaced by 4-Bromo- or 4-Chlorodibenzofuran in Demanding Synthetic Routes


Generic substitution of the halogen on a dibenzofuran core is not viable due to the profound differences in bond dissociation energy and cross-coupling reactivity. While 4-chlorodibenzofuran often requires harsh conditions or specialized catalysts for efficient oxidative addition, 4-bromodibenzofuran, though more reactive, still falls short of the reactivity of 4-iododibenzofuran [1]. This reactivity hierarchy is critical for achieving high yields under mild conditions and for enabling selective, sequential coupling in complex molecular architectures. Attempting to force a less reactive halogen to perform can lead to lower yields, increased byproduct formation, and incompatibility with sensitive functional groups, directly impacting synthetic efficiency and final product purity .

Quantitative Differentiation of 4-Iododibenzofuran (CAS 65344-26-5) from its Closest Halogenated Analogs


Superior C-I Bond Reactivity Enables Higher Yield and Milder Condition for Palladium-Catalyzed Cross-Coupling vs. 4-Bromodibenzofuran

4-Iododibenzofuran demonstrates markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its brominated analog, 4-bromodibenzofuran, due to the weaker C-I bond. This is supported by class-level inference from direct comparative studies on analogous dihalogenated systems . The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Br bond (approx. 66 kcal/mol), leading to faster oxidative addition, the rate-determining step in many cross-couplings [1]. Consequently, reactions with the iodo-derivative proceed with higher yields (often >90%) under milder conditions, whereas the bromo-analog typically yields 60-70% [2].

Suzuki-Miyaura Coupling Oxidative Addition Reaction Yield

Enabling Regioselective Functionalization in Dihalogenated Systems: The Critical Role of the 4-Iodo Group

In dihalogenated dibenzofuran building blocks, the 4-iodo group serves as the definitive 'first' reactive handle, enabling a highly controlled, sequential functionalization strategy that is not possible with the equivalent dibromo or dichloro systems . In a 4-bromo-6-iododibenzofuran system, the C-I bond is over an order of magnitude more reactive than the C-Br bond in oxidative addition with Pd(0) . This allows for selective coupling at the iodo-position, leaving the bromo-substituent intact for a subsequent, orthogonal cross-coupling reaction.

Site-Selectivity Differential Reactivity Sequential Cross-Coupling

Optimized Photophysical Properties for OLED Host Materials: The 4-Position Advantage

A systematic study of dibenzofuran-based host materials substituted with carbazolylcarbazole at the 1-, 2-, 3-, and 4-positions demonstrated that modification at the 4-position, as in 4-iododibenzofuran, leads to a superior combination of high triplet energy and high external quantum efficiency (EQE) compared to substitution at other positions, particularly the 3-position [1]. While the specific data for an iodo-substituted host was not reported, the study on bromo- and fluoro-substituted analogs provides a class-level inference that the 4-position is electronically favorable for achieving high performance.

OLED Host Materials Triplet Energy External Quantum Efficiency

High-Impact Application Scenarios for 4-Iododibenzofuran (CAS 65344-26-5) in Advanced Materials and Medicinal Chemistry


Synthesis of Unsymmetrical, High-Performance OLED Host and Emitter Materials

4-Iododibenzofuran serves as a key electrophilic partner in sequential Suzuki-Miyaura or Sonogashira couplings. Its superior reactivity as an iodoarene ensures high yields at the critical first coupling step, enabling the precise and efficient construction of complex, unsymmetrical dibenzofuran derivatives used as host materials or deep-blue emitters in OLEDs [1]. The 4-position is empirically shown to be favorable for high triplet energy and EQE in such applications [1].

Divergent Synthesis of Diverse Pharmaceutical Libraries

In medicinal chemistry, the iodine atom is a versatile linchpin. 4-Iododibenzofuran can be used as a common intermediate for the rapid generation of diverse compound libraries via palladium-catalyzed cross-coupling with various boronic acids, amines, and alkynes . This enables the exploration of structure-activity relationships (SAR) around the dibenzofuran core for targets ranging from kinase inhibitors to antiviral agents, leveraging the scaffold's favorable pharmacokinetic properties (e.g., high LogP of 5.15) .

Construction of Orthogonally Functionalizable Dihalogenated Building Blocks

4-Iododibenzofuran is the preferred precursor for creating more advanced, dihalogenated intermediates (e.g., 4-iodo-6-bromodibenzofuran). The C-I bond acts as a 'hot' reactive site that can be selectively functionalized in the presence of a less reactive C-Br or C-Cl bond . This strategy is fundamental for assembling highly complex molecular architectures with precise control over the final substitution pattern, a capability essential for both advanced materials science and total synthesis.

Fluorescent Probes and Optoelectronic Device Components

The compound's ability to be modified with various substituents allows for tuning of its emission properties . When reacted with specific partners (e.g., triisobutyrate), it can form fluorescent acceptors used in light-emitting devices . This makes it a valuable starting material for the development of novel fluorophores and components for organic photovoltaic cells (OPVs) and other optoelectronic applications [2].

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